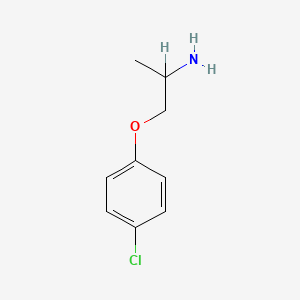

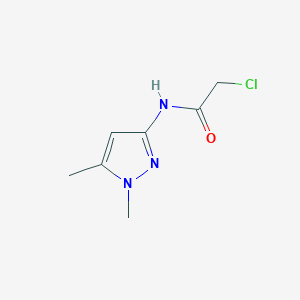

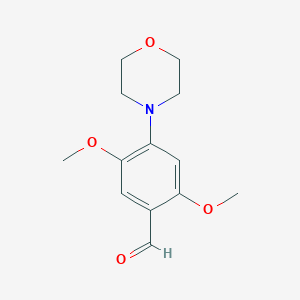

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide

Descripción general

Descripción

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide is a chemical compound that is part of a broader class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular interactions, and antimicrobial properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with halogenated precursors. For instance, the synthesis of antipyrine derivatives as reported involves the use of brominated and chlorinated starting materials, which are then subjected to further chemical reactions to obtain the desired products . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives starts with a brominated aldehyde, which undergoes cyclization and subsequent reactions to introduce additional functional groups . These methods suggest that the synthesis of N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide would likely involve a halogenated pyridine derivative as a starting material, followed by the introduction of the propanamide moiety through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide is characterized by the presence of aromatic rings and halogen atoms, which can participate in various intermolecular interactions. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common techniques used to study these structures . These analyses reveal that hydrogen bonding and π-interactions play significant roles in the stabilization of the molecular structure. The presence of a bromine atom in the compound suggests that similar interactions could be expected for N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide, contributing to its solid-state packing and potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of halogenated compounds is often influenced by the presence of the halogen atoms, which can participate in various chemical reactions. For example, halogen atoms can be involved in cross-coupling reactions, as seen in the synthesis of quinazoline derivatives . The bromine atom in N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide could similarly undergo nucleophilic substitution or facilitate the formation of carbon-halogen bonds under the right conditions, leading to a range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide are influenced by their molecular structure. The presence of halogen atoms, aromatic rings, and amide groups can affect properties such as solubility, melting point, and stability. While the papers provided do not offer specific data on the physical and chemical properties of the compound , they do suggest that techniques such as LC-MS, NMR, IR, and mass spectrometry are valuable tools for confirming the chemical structure and assessing these properties . The antimicrobial activity of related compounds also indicates that N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide may possess biological properties worth investigating .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound is used in the synthesis of sterically demanding aminopyridines, which can undergo Pd-catalyzed aryl amination, leading to various aminopyridinate complexes (Scott et al., 2004).

- It serves as a precursor in the process development and crystallization of new topical antiandrogens, highlighting its role in pharmaceutical chemistry (Daver et al., 2017).

- In the field of ligand synthesis, it acts as a versatile reagent for preparing imidazole-amine ligands with variable second-coordination spheres (Cheruzel et al., 2011).

Electrochemical Applications

- The compound is involved in the electrochemical homocoupling of 2-bromomethylpyridines, catalyzed by nickel complexes, showcasing its utility in electrochemical synthesis (de França et al., 2002).

Catalysis and Polymerization

- It is used in the preparation of iminopyridine ligands, which are essential in catalysis and polymerization processes, especially in ethylene polymerization/oligomerization (Irrgang et al., 2007).

Applications in Organic Chemistry

- It's involved in the efficient syntheses of super Lewis basic tris(dialkylamino)-substituted terpyridines, indicating its role in creating compounds with high Lewis basicity for various organic chemistry applications (Kleoff et al., 2019).

Crystallographic Studies

- The compound has been used in crystallographic studies to determine the structure of related chemical compounds, aiding in the understanding of molecular configurations (Hirano et al., 2004).

Antimicrobial Activity

- It is a precursor in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which have been evaluated for their antimicrobial activity (Babu et al., 2015).

Pharmacological Research

- The compound is used in the preparation of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, with applications in pharmacological research on rat uterine, aortic, and pancreatic β-cell activities (Khelili et al., 2012).

Chemical Engineering

- In chemical engineering, the compound is used in the novel process for the preparation of N,N-Dimethylacrylamide, a raw material in fine chemical industries (Guangwen, 2009).

Lipase-Catalyzed Reactions

- It is involved in lipase-catalyzed transesterifications, showcasing its role in resolving racemates of 1-(pyridinyl)-ethanols, important in asymmetric synthesis (Orrenius et al., 1994).

Safety and Hazards

Mecanismo De Acción

- Its role is to cleave complement factor B to form the active fragment Ba, which then associates with complement factor C3b to generate the C3 convertase (C3bBb) complex. This complex plays a crucial role in immune responses and inflammation .

- The compound’s interaction with complement factor D leads to decreased extravascular hemolysis and mitigates the prothrombotic state associated with paroxysmal nocturnal hemoglobinuria (PNH) .

- In PNH, uncontrolled complement activation results in intravascular hemolysis, thrombosis, and organ damage. By inhibiting complement factor D, this compound helps regulate these processes .

- The approved oral dosage regimen in Japan for N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide is 150 mg three times daily with food , in addition to a complement C5 inhibitor (e.g., ravulizumab, eculizumab) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propiedades

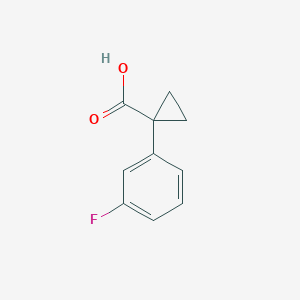

IUPAC Name |

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYPPHLDZUUCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432854 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |

CAS RN |

221087-47-4 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

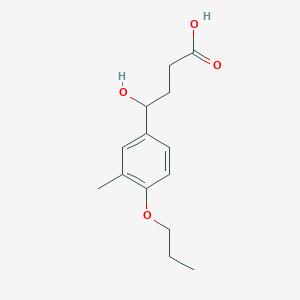

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)